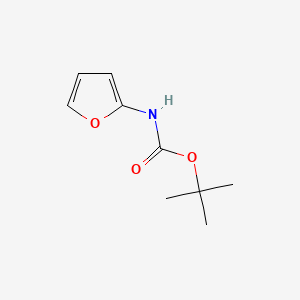

Tert-butyl n-(2-furyl)carbamate

Overview

Description

Tert-butyl n-(2-furyl)carbamate is an organic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . It is a derivative of carbamic acid and features a tert-butyl group and a furan ring. This compound is primarily used in research and development, particularly in the field of proteomics .

Mechanism of Action

Mode of Action

The compound is a Boc-protected amine . Boc-protected amines are widely used in the synthesis of carbamates, thiocarbamates, and ureas . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Biochemical Pathways

The compound is involved in the synthesis of carbamates, thiocarbamates, and ureas . These compounds are found in a wide array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are noted for their chemical stability and potential to enhance cellular membrane permeability .

Pharmacokinetics

041 g/mL at 25 °C) and refractive index (n20/D 14500) have been reported .

Result of Action

The result of the action of Tert-butyl n-(2-furyl)carbamate largely depends on the context of its use. In the context of organic synthesis, it serves as a protecting group for amines, enabling the synthesis of complex molecules .

Biochemical Analysis

Biochemical Properties

Tert-butyl n-(2-furyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The nature of these interactions is primarily through the formation of covalent bonds with the active sites of these enzymes, leading to the inhibition or activation of their catalytic activities .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with transcription factors, resulting in changes in gene expression. Furthermore, it can modulate the activity of various signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which play a crucial role in the metabolism of peptides. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to specific proteins, leading to its localization and accumulation in certain cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl n-(2-furyl)carbamate can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with tert-butyl alcohol and sodium azide. The reaction is typically carried out under an argon atmosphere at room temperature for 20 hours, followed by refluxing for 15 hours . The resulting product is purified using flash silica gel chromatography.

Industrial Production Methods

In industrial settings, this compound is produced in high yields by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(2-furyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are employed for substitution reactions.

Major Products Formed

Oxidation: Oxides and ketones.

Reduction: Amines and alcohols.

Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Tert-butyl n-(2-furyl)carbamate is widely used in scientific research, particularly in:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Used as a protecting group for amines.

N-Boc-protected amines: Commonly used in peptide synthesis.

Carbobenzoxy (CBz) protected amines: Another protecting group for amines, removed by catalytic hydrogenation.

Uniqueness

Tert-butyl n-(2-furyl)carbamate is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This makes it particularly useful in specific synthetic applications where the furan ring’s reactivity is advantageous .

Biological Activity

Tert-butyl n-(2-furyl)carbamate (TBF) is a compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TBF has the molecular formula C₉H₁₃NO₃ and features a furan ring, which is known for its reactivity and ability to participate in various chemical interactions. The presence of the carbamate group enhances its biological activity by enabling interactions with enzymes and receptors.

The mechanism of action of TBF primarily involves:

- Enzyme Interaction: The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. This interaction is crucial in understanding how TBF can affect metabolic pathways.

- Binding Affinity: The furan ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards molecular targets.

Antimicrobial Properties

Research has indicated that TBF exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of specific bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

TBF has been investigated for its anti-inflammatory properties. It was shown to reduce inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its interaction with specific signaling pathways involved in inflammation .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of TBF. It has been suggested that TBF may protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as neurodegenerative diseases. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal health .

Case Studies

-

Antimicrobial Activity Study:

- Objective: To evaluate the efficacy of TBF against Escherichia coli and Staphylococcus aureus.

- Method: Disk diffusion method was employed to assess the inhibition zones.

- Results: TBF showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

-

Neuroprotection Study:

- Objective: To investigate the protective effects of TBF on neuronal cells subjected to oxidative stress.

- Method: Neuronal cultures were treated with varying concentrations of TBF before exposure to hydrogen peroxide.

- Results: Cells pre-treated with TBF exhibited reduced cell death and lower levels of reactive oxygen species compared to untreated controls.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory, neuroprotective | Enzyme inhibition, free radical scavenging |

| Similar Carbamates | Varies; often less potent | Generally similar mechanisms but less specificity |

Properties

IUPAC Name |

tert-butyl N-(furan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPYDDORIVFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312141 | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-47-1 | |

| Record name | 56267-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.